4-Chloro-6-methoxyquinazoline
Overview
Description
4-Chloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O . It is used in research and development .
Synthesis Analysis
The synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was reported in a study . The compound was synthesized from methyl 4-hydroxy-3-methoxybenzoate through five steps including substitution, nitration, reduction, cyclization, and chlorination. The structure was confirmed by 1H NMR and MS spectrum. The total yield of the five steps was 29.2% .
Molecular Structure Analysis
The molecular weight of 4-Chloro-6-methoxyquinazoline is 194.618 Da . The SMILES string representation is O=C(OCC)C1=NC2=CC=C(OC)C=C2C(Cl)=N1 .
Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinazoline has a density of 1.3±0.1 g/cm3 and a boiling point of 323.0±22.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : 4-Chloro-6-methoxyquinazoline and its derivatives have been synthesized through various chemical processes, including substitution, nitration, reduction, cyclization, and chlorination. These syntheses often yield compounds with potential biological activities, demonstrating the chemical versatility of 4-Chloro-6-methoxyquinazoline (Wang et al., 2015).
Crystal Structure and Biological Activity : Some derivatives of 4-Chloro-6-methoxyquinazoline have been studied for their crystal structure and biological activity. These studies have shown that such compounds can act as effective inhibitors on specific cancer cell lines, indicating their potential therapeutic applications (Cai et al., 2019).
Anticancer Applications
Anticancer Agent : Certain derivatives of 4-Chloro-6-methoxyquinazoline have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds demonstrate excellent blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibitors : Some quinazoline derivatives, including those with a 6-methoxy group, have been explored as novel tubulin-polymerization inhibitors targeting the colchicine site. These compounds show significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, suggesting their potential in cancer therapy (Wang et al., 2014).
Chemical Sensing and Analytical Applications
- Chemosensor for Cadmium : A derivative of 4-Chloro-6-methoxyquinazoline has been characterized as a selective chemosensor for cadmium ions. This application is particularly useful in environmental monitoring, such as detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Miscellaneous Applications
PET Imaging Agents for Tumor Detection : Certain fluorine-labeled 4-aminoquinazoline derivatives, including those with a 6-methoxy group, have been synthesized and evaluated for their potential as PET imaging agents in tumor detection. These studies provide insights into the development of new diagnostic tools for cancer (Chen et al., 2012).
Antimicrobial Agent : Novel 4-chloro-8-methoxyquinoline-2(1H)-one compounds have been synthesized and demonstrated to possess good to moderate antimicrobial activity against various bacterial and fungal strains. This highlights their potential use as antimicrobial agents (Murugavel et al., 2017).
properties
IUPAC Name |
4-chloro-6-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREJJMASIQVOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457932 | |
Record name | 4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinazoline | |
CAS RN |
50424-28-7 | |
Record name | 4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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